4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-cyclohexyl-4-oxo-1,3-thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is employed in the synthesis of other valuable organic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activities.
4-chloro-N-(2-oxo-1,3-thiazolidin-3-ylidene)benzenesulfonamide: A structurally similar compound with different substituents.
Uniqueness
4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a chloro substituent.
Properties
CAS No. |
5495-25-0 |
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Molecular Formula |
C15H17ClN2O3S2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
InChI Key |
VQGABUZGYIGDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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